1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide
Description
The compound 1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide (CAS: 1235439-63-0) is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 2. A sulfanyl (-S-) linker connects the pyrazolo-pyridine moiety to an N,N-dimethylformamide group. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its commercial availability (≥95% purity) underscores its synthetic accessibility and stability .
Properties
IUPAC Name |
S-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-9-5-8(17-11(16)14(2)3)6-12-10(9)15(4)13-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUABDTDDLQNZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)SC(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144801 | |
| Record name | S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-63-0 | |
| Record name | S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide is a derivative of N,N-dimethylformamide (DMF) and a pyrazolo[3,4-b]pyridine moiety. This structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This formula indicates the presence of a pyrazolo[3,4-b]pyridine core linked to a sulfanyl group and N,N-dimethylformamide, which may influence its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of compounds containing the pyrazolo[3,4-b]pyridine scaffold has been extensively studied. These compounds are known for their antitumor , antiviral , and anti-inflammatory properties.
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer effects. For instance:
- Mechanism : They often act as inhibitors of specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives similar to 1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
Antiviral Properties
Compounds based on the pyrazolo[3,4-b]pyridine structure have also shown promise as antiviral agents:
- Mechanism : They may inhibit viral replication by targeting viral enzymes or host cell pathways.
- Case Study : Research has highlighted the effectiveness of similar compounds against HIV and other viruses, with specific derivatives exhibiting EC50 values below 10 µM.
Toxicity and Safety Profile
The toxicity profile of N,N-dimethylformamide is critical due to its widespread use in chemical synthesis. Studies have shown:
- Acute Toxicity : DMF can cause liver damage and other systemic effects at high doses.
- Chronic Exposure Risks : Long-term exposure has been associated with reproductive toxicity and developmental effects in animal models .
Comparative Data Table
The following table summarizes key findings on the biological activities of related compounds:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to DM-Pyrazole exhibit significant anticancer properties. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this structure can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a study demonstrated that the introduction of sulfanyl groups enhances the compound's affinity for target proteins involved in cancer signaling pathways .
Antimicrobial Properties
DM-Pyrazole has also been evaluated for its antimicrobial activity. Its structural components suggest potential efficacy against a range of bacterial strains. Preliminary studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Material Science
Polymer Chemistry
In material science, DM-Pyrazole has been investigated as a potential additive in polymer synthesis. Its ability to act as a stabilizer or crosslinking agent can enhance the mechanical properties of polymers. Research has focused on incorporating DM-Pyrazole into thermoplastic elastomers to improve their thermal stability and elasticity .
Chemical Synthesis
Reagent in Organic Synthesis
DM-Pyrazole serves as a versatile reagent in organic synthesis. Its reactive sulfanyl group can participate in various nucleophilic substitution reactions, making it useful for synthesizing more complex molecules. For instance, it has been employed as a building block in the synthesis of novel heterocyclic compounds .
Catalysis
The compound has shown potential as a catalyst in certain organic reactions. Studies suggest that DM-Pyrazole can facilitate reactions such as cross-coupling and cyclization under mild conditions, which is advantageous for green chemistry applications .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations in Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives are a versatile class of heterocycles. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Pyrazolo[3,4-b]pyridine Derivatives
Functional Group Influence on Properties
- The dimethylformamide moiety increases polarity, likely enhancing solubility in polar solvents. This combination may favor interactions with biological targets or catalytic sites .
- Carbonyl/Hydroxyl Derivatives (e.g., 3e, 3f, 3g, 3h): Methanone derivatives (e.g., 3e) exhibit strong hydrogen-bonding capability due to carbonyl and hydroxyl groups, correlating with higher melting points (e.g., 188.7–189.2°C for 3e) and crystallinity .
- Urea Derivatives (e.g., ): Urea groups introduce hydrogen-bond donor/acceptor sites, critical for molecular recognition in drug design.
- Carboxylate Esters (e.g., ): Carboethoxy groups in 4-(aryl)amino derivatives (7–13) facilitate synthetic modifications (e.g., hydrolysis to carboxylic acids) and may influence pharmacokinetic properties .
Analytical and Spectroscopic Data
- HRMS and NMR :
- The target compound’s molecular formula (C12H16N4OS) can be inferred from its structure. HRMS data for analogues (e.g., m/z 488.0918 in ) validate molecular weights .
- 1D/2D NMR techniques (e.g., COSY, HETECOR) in highlight the utility of advanced NMR for assigning complex substituent patterns in pyrazolo-pyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
